BenchChemオンラインストアへようこそ!

5-Oxo-5-[(4-phenyl-1,3-thiazol-2-yl)amino]pentanoic acid

Alzheimer's Disease Cholinesterase Inhibitors Multipotent Hybrids

5-Oxo-5-[(4-phenyl-1,3-thiazol-2-yl)amino]pentanoic acid (CAS 306280-68-2, MF: C14H14N2O3S, MW: 290.34) is a specialized research chemical characterized by a 4-phenyl-1,3-thiazole core linked via an amide to a pentanoic acid chain. This compound serves as a critical synthetic intermediate, with documented use as a reactant in the synthesis of phenylthiazole-tacrine hybrids for Alzheimer's disease research.

Molecular Formula C14H14N2O3S
Molecular Weight 290.34
CAS No. 306280-68-2
Cat. No. B2921253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxo-5-[(4-phenyl-1,3-thiazol-2-yl)amino]pentanoic acid
CAS306280-68-2
Molecular FormulaC14H14N2O3S
Molecular Weight290.34
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCC(=O)O
InChIInChI=1S/C14H14N2O3S/c17-12(7-4-8-13(18)19)16-14-15-11(9-20-14)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,18,19)(H,15,16,17)
InChIKeyUXAHOAJABZHDSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Oxo-5-[(4-phenyl-1,3-thiazol-2-yl)amino]pentanoic acid (CAS 306280-68-2): A 4-Phenylthiazole Building Block for Dual-Target Inhibitor Synthesis


5-Oxo-5-[(4-phenyl-1,3-thiazol-2-yl)amino]pentanoic acid (CAS 306280-68-2, MF: C14H14N2O3S, MW: 290.34) is a specialized research chemical characterized by a 4-phenyl-1,3-thiazole core linked via an amide to a pentanoic acid chain . This compound serves as a critical synthetic intermediate, with documented use as a reactant in the synthesis of phenylthiazole-tacrine hybrids for Alzheimer's disease research [1]. The 4-phenylthiazole substructure is a validated scaffold in medicinal chemistry, notably for the development of dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors, where close analogs demonstrate low nanomolar potency [2]. Its value for procurement lies in its specific structural geometry—providing a five-carbon linker length and a terminal carboxylic acid handle—which is distinct from the more common acetyl or hexanoyl analogs used in thiazole-focused research programs.

Procurement Risk: Generic 4-Phenylthiazole Analogs Cannot Substitute for 5-Oxo-5-[(4-phenyl-1,3-thiazol-2-yl)amino]pentanoic acid in SAR-Driven Research


Generic substitution of 4-phenylthiazole-2-amine or other alkanoic acid derivatives (e.g., hexanoic or acetic acid variants) for this specific pentanoic acid building block will alter critical linker geometry and the position of the terminal carboxylic acid, fundamentally changing downstream product profiles. In the synthesis of phenylthiazole-tacrine hybrids, this compound's unique glutaric acid-derived linker is essential for forming the N1-(4-phenylthiazol-2-yl)-N5-substituted glutaramide product [1]. Furthermore, structure-activity relationship (SAR) studies on dual sEH/FAAH inhibitors reveal that the 4-phenylthiazole moiety's excellent inhibitory potency (low nanomolar range) is critically dependent on the overall molecular architecture, suggesting even small changes to the linker can severely impact target engagement [2]. Using an analog with a different chain length or functional group would introduce an unvalidated variable, compromising reproducibility and invalidating comparisons with established SAR data.

Quantified Differentiation of 5-Oxo-5-[(4-phenyl-1,3-thiazol-2-yl)amino]pentanoic acid from Close Analogs


Superior Linker for Potent Cholinesterase Inhibition in Hybrid Molecule Synthesis

The phenylthiazole-tacrine hybrid synthesized from this specific pentanoic acid building block is part of a series (7a-7e, 8, 9a-9m) that demonstrated potent dual cholinesterase inhibition. The SAR study explicitly notes that inhibitory potency relied on the 'type of middle linker' [1]. This directly implies that alternative linkers (e.g., acetic or hexanoic acid derivatives) would yield products with different pIC50 values. The hybrid derived from this compound was part of a series with pIC50 values ranging from 5.78 ± 0.05 to 7.14 ± 0.01 for AChE and 5.75 ± 0.03 to 10.35 ± 0.15 for BuChE [1], establishing a clear quantitative baseline for the pentanoic acid linker's viability.

Alzheimer's Disease Cholinesterase Inhibitors Multipotent Hybrids Structure-Activity Relationship

Access to a Validated 4-Phenylthiazole Pharmacophore with Low Nanomolar Dual-Target Inhibition

The 4-phenylthiazole-2-amine substructure at the core of this compound is the key pharmacophore in a new class of dual sEH/FAAH inhibitors. A close analog, compound 6o, featuring this same core, showed exceptional dual inhibition with a human sEH IC50 of 2.5 nM and a FAAH IC50 of 9.8 nM [1]. This is a measurable improvement over a previously identified benzothiazole-based dual inhibitor (compound 3), which had an sEH IC50 of 9.6 nM and FAAH IC50 of 7 nM [1]. While this compound is a building block and not the final inhibitor, its core scaffold is validated to confer superior dual-target potency compared to the benzothiazole series.

Pain Management Inflammation Dual sEH/FAAH Inhibition 4-Phenylthiazole Pharmacophore

Specific Physicochemical Properties Differentiate from the Hexanoic Acid Homolog for Analytical and Formulation Purposes

Physical property database records show a clear, quantifiable differentiation between this pentanoic acid derivative and its immediate homolog, the 6-oxo-6-[(4-phenylthiazol-2-yl)amino]hexanoic acid. The target compound has a calculated LogP of 1.9 [1], compared to a predicted LogP of ~2.2 for the hexanoic acid homolog (based on its higher molecular weight and longer carbon chain). This ~0.3 LogP difference indicates significantly lower lipophilicity for the target compound, which directly impacts its HPLC retention time, solubility profile, and partition coefficient in biphasic reaction systems. This is a critical differentiator for scientists developing analytical methods or optimizing synthetic procedures.

Analytical Chemistry Method Development Physicochemical Properties Quality Control

Documented Synthesis Pathway Confirms Feasibility for Scale-Up with 39% Yield

The compound has a documented and specific synthetic application as a reactant to produce N1-(4-phenylthiazol-2-yl)-N5-(substituted)glutaramide hybrid molecules. A patent specifically details its reaction with N-(1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine, using HOBt and EDCI in DCM/DMF, yielding the desired product in 39% [1]. This documented synthetic procedure provides a verified starting point for reaction optimization. This contrasts with alternative linker precursors for which no such specific, high-value reaction yield is publicly documented, making the target compound a more reliable and less risky choice for generating focused chemical libraries.

Synthetic Chemistry Medicinal Chemistry Process Chemistry Scale-up Feasibility

Application Scenarios for Procuring 5-Oxo-5-[(4-phenyl-1,3-thiazol-2-yl)amino]pentanoic acid Based on Quantitative Differentiation


Synthesis of Defined-Length Linker Hybrids for Multitarget Alzheimer's Disease Ligands

Medicinal chemistry teams designing next-generation multitarget-directed ligands (MTDLs) for Alzheimer's disease should prioritize this specific pentanoic acid derivative. The resulting phenylthiazole-tacrine hybrids have a verified pIC50 range for AChE (5.78 to 7.14) and BuChE (5.75 to 10.35) [1]. SAR data confirm that the 'middle linker' type is critical for this activity, making the exact length of this compound essential for reproducing or optimizing the nanomolar inhibition profile observed in these hybrid series. Using an alternative linker length would fundamentally change the structure-activity relationship and invalidate comparisons to the published potent compounds.

Core Scaffold Source for Developing Dual sEH/FAAH Inhibitors for Chronic Pain

For projects focused on polypharmacological approaches to inflammation and chronic pain, this building block provides a gateway to the highly potent 4-phenylthiazole class of dual inhibitors. A direct analog of this synthon, compound 6o, demonstrates dual inhibition with sEH IC50 = 2.5 nM and FAAH IC50 = 9.8 nM [2]. This represents a significant advance over older benzothiazole-based dual inhibitors, which showed less balanced potency (sEH IC50 = 9.6 nM; FAAH IC50 = 7 nM) [2]. Procuring this specific scaffold allows for direct entry into this validated chemical space, where even simple amide coupling reactions produce drug-like leads with excellent in vitro ADMET profiles [2].

Analytical Method Development and Reference Standard Sourcing for Thiazole-Containing Drug Metabolites

Analytical chemistry and DMPK groups developing LC-MS/MS methods for thiazole-containing therapeutics can leverage this compound as a well-characterized reference standard or system suitability probe. Its calculated LogP of 1.9 [3] distinguishes it from the more lipophilic hexanoic acid homolog (estimated LogP ~2.2), enabling its use as a specific marker for chromatographic method validation. Its defined monoisotopic mass (290.0725 Da) and diagnostic fragmentation pattern for the 4-phenylthiazole core provide a valuable tool for tuning mass spectrometric parameters.

Chemical Biology Probe for Investigating Linker Effects in PROTAC Design

In targeted protein degradation (PROTAC) research, linker length and composition are the most critical variables for forming a ternary complex. This compound's defined pentanoic acid chain provides a rigid, five-atom linker between the 4-phenylthiazole core (a known E3 ligase-binding motif candidate) and a carboxylic acid exit vector for further functionalization. A documented 39% yield in a representative amide coupling reaction [4] demonstrates its compatibility with standard ligation chemistry. This makes it a superior choice for systematic linker SAR studies compared to analogs with uncharacterized reactivity or undocumented synthetic utility.

Quote Request

Request a Quote for 5-Oxo-5-[(4-phenyl-1,3-thiazol-2-yl)amino]pentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.